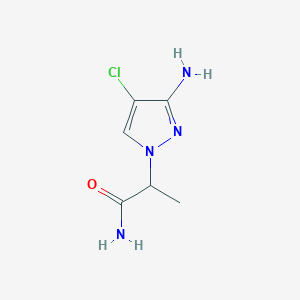
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H9F2NO3 and a molecular weight of 193.15 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with acetyl and difluoromethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, while the acetyl group may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Acetyl-4-fluoropyrrolidine-3-carboxylic acid: Lacks one fluorine atom, which may affect its reactivity and binding properties.
1-Acetyl-4,4-dichloropyrrolidine-3-carboxylic acid: Substitutes fluorine with chlorine, leading to different chemical and biological behaviors.
1-Acetyl-4,4-difluoropyrrolidine-2-carboxylic acid: Variation in the position of the carboxylic acid group, which can influence its chemical reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Eigenschaften
Molekularformel |
C7H9F2NO3 |
|---|---|
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
1-acetyl-4,4-difluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO3/c1-4(11)10-2-5(6(12)13)7(8,9)3-10/h5H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
SZFMMJMFEPWALX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C(C1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
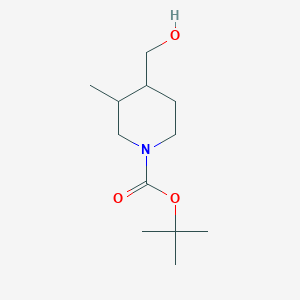
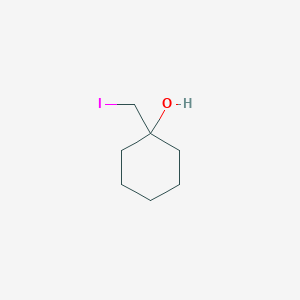
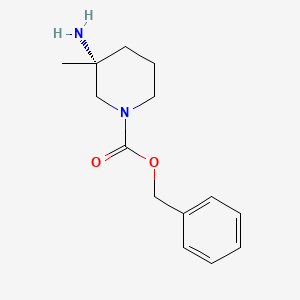
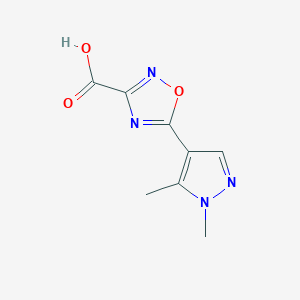


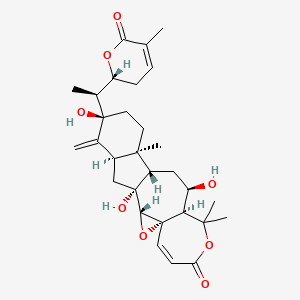
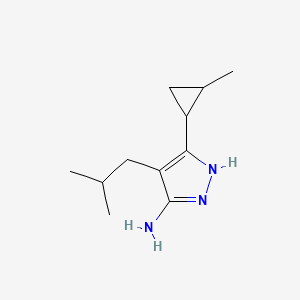
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
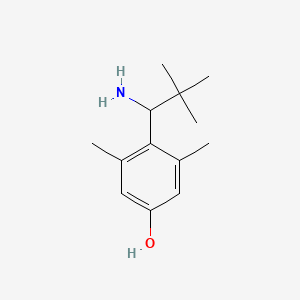
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

